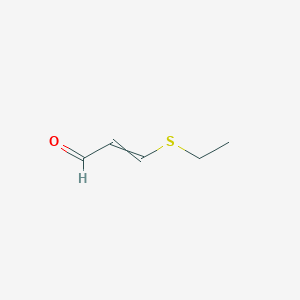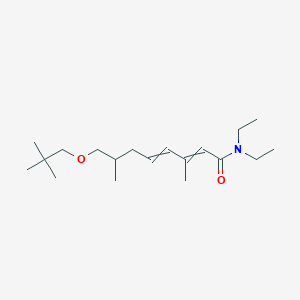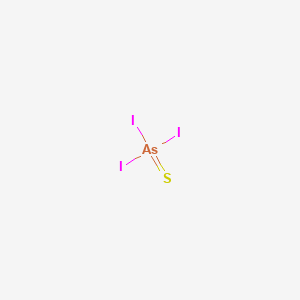
Arsorothioic triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsorothioic triiodide is a chemical compound that contains arsenic, sulfur, and iodine. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsorothioic triiodide typically involves the reaction of arsenic compounds with sulfur and iodine under controlled conditions. One common method is to react arsenic trioxide (As2O3) with elemental sulfur (S) and iodine (I2) in an organic solvent. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Arsorothioic triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide (As2O5), while reduction could produce arsenic sulfide (As2S3).
Aplicaciones Científicas De Investigación
Arsorothioic triiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which arsorothioic triiodide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular function and signaling pathways. These interactions are often mediated by the compound’s ability to form complexes with proteins and other biomolecules.
Comparación Con Compuestos Similares
Arsorothioic triiodide can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): Known for its explosive properties, nitrogen triiodide is used in different applications compared to this compound.
Phosphorus triiodide (PI3): This compound is used in organic synthesis and has different reactivity and applications.
Sulfur triiodide (SI3): Another related compound with distinct chemical properties and uses.
Propiedades
Número CAS |
54990-17-9 |
|---|---|
Fórmula molecular |
AsI3S |
Peso molecular |
487.70 g/mol |
Nombre IUPAC |
triiodo(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsI3S/c2-1(3,4)5 |
Clave InChI |
NBPLMEWOLQQOIO-UHFFFAOYSA-N |
SMILES canónico |
S=[As](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


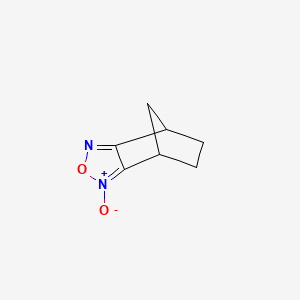

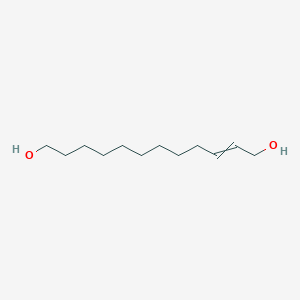

![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)

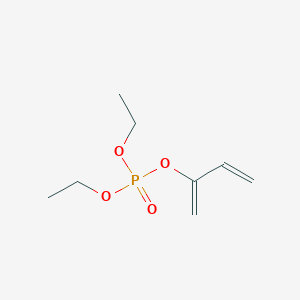
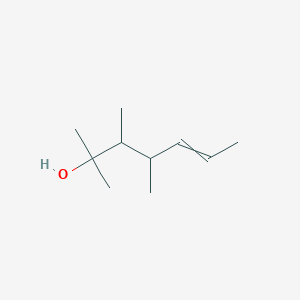
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

